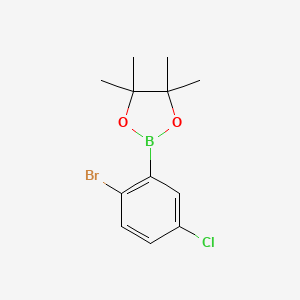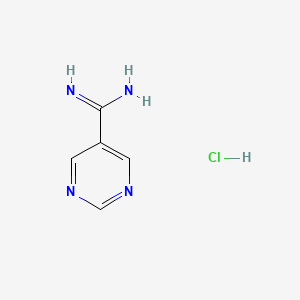
嘧啶-5-甲酰胺盐酸盐
描述
Pyrimidine-5-carboxamidine hydrochloride is a chemical compound with the molecular formula C5H7ClN4. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science .
科学研究应用
Pyrimidine-5-carboxamidine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its role in enzyme inhibition and as a potential lead compound for drug development.
Medicine: Pyrimidine derivatives are known for their antiviral, antibacterial, and anticancer properties. Pyrimidine-5-carboxamidine hydrochloride is investigated for its potential therapeutic applications in these areas.
作用机制
Target of Action
Pyrimidine-5-carboxamidine hydrochloride, like other pyrimidine analogues, is considered a prodrug . It needs to be activated within the cell . The primary targets of this compound are intracellular nucleotides, which are responsible for its pharmacological effects .
Mode of Action
The intracellular activation of Pyrimidine-5-carboxamidine hydrochloride involves several metabolic steps, including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The interaction of the compound with its targets results in changes in the intracellular nucleotide concentrations .
Biochemical Pathways
The compound affects the de novo purine and pyrimidine biosynthesis pathways . These pathways are critical for the synthesis of the nucleic acids RNA and DNA, and for the regulation of enzymatic reactions . The compound’s action on these pathways can lead to changes in the intracellular nucleotide concentrations, affecting various downstream effects .
Pharmacokinetics
The pharmacokinetics of Pyrimidine-5-carboxamidine hydrochloride, like other pyrimidine analogues, involves its absorption, distribution, metabolism, and excretion (ADME) within the body . The compound’s bioavailability is influenced by its intracellular activation and the resulting changes in nucleotide concentrations .
Result of Action
The molecular and cellular effects of Pyrimidine-5-carboxamidine hydrochloride’s action are primarily related to its impact on intracellular nucleotide concentrations . These changes can affect various cellular processes, potentially leading to pharmacological effects .
Action Environment
The action, efficacy, and stability of Pyrimidine-5-carboxamidine hydrochloride can be influenced by various environmental factors . For instance, in acidic environments, pyrimidine compounds are known to be environment-friendly, non-toxic, and efficient .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-5-carboxamidine hydrochloride typically involves the reaction of pyrimidine-5-carboxylic acid with an amidine source under acidic conditions. One common method includes the use of ammonium chloride and formamidine acetate in the presence of a suitable solvent such as ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of pyrimidine-5-carboxamidine hydrochloride may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. These methods are designed to meet the demands of large-scale production while maintaining high purity and consistency of the final product .
化学反应分析
Types of Reactions: Pyrimidine-5-carboxamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
相似化合物的比较
Pyrimidine-5-carboxylic acid: A precursor in the synthesis of pyrimidine-5-carboxamidine hydrochloride.
Pyrimidine-2-carboxamidine hydrochloride: Another derivative with similar chemical properties but different biological activities.
Pyrimidine-4-carboxamidine hydrochloride: A compound with a different substitution pattern on the pyrimidine ring, leading to distinct chemical and biological properties.
Uniqueness: Pyrimidine-5-carboxamidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
属性
IUPAC Name |
pyrimidine-5-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4.ClH/c6-5(7)4-1-8-3-9-2-4;/h1-3H,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOTVLZVTWTMLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


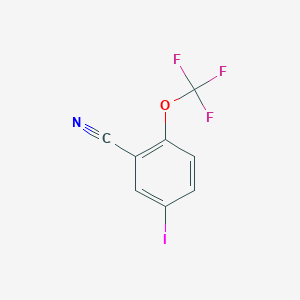

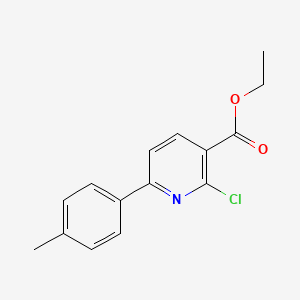
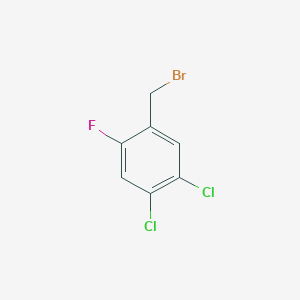

![[(4-Chlorophenyl)phenylmethyl]-hydrazine](/img/structure/B1446346.png)
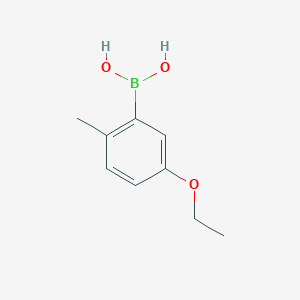
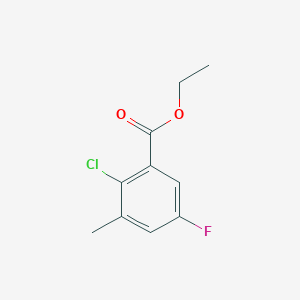
![tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1446352.png)
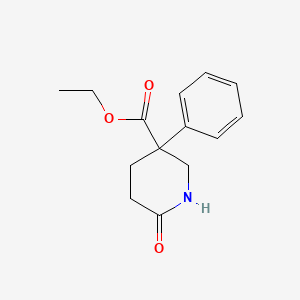
![3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid](/img/structure/B1446354.png)
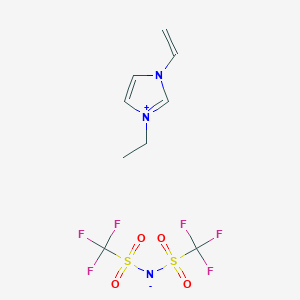
![(4-([(Morpholine-4-carbonyl)-amino]-methyl)-phenyl)-carbamic acid tert-butyl ester](/img/structure/B1446356.png)
